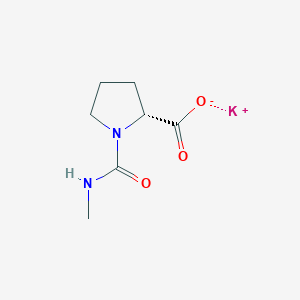

potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate, also known as MCP-2, is an important organic compound used in a variety of scientific and industrial applications. It is a small molecule that has been studied for its potential use in laboratory experiments, medicinal chemistry, and other applications.

Applications De Recherche Scientifique

Synthesis and Evaluation in Medicinal Chemistry

A study by Palmer et al. (2007) explores the synthesis and evaluation of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines, highlighting the role of carboxamide residues for improved in vivo activity and favorable physicochemical properties. This research emphasizes the substance's utility in developing potassium-competitive acid blockers (P-CABs) for potential therapeutic applications (Palmer et al., 2007).

Advancements in Battery Technology

Li et al. (2020) report on a nanostructured potassium-organic framework utilized as an effective anode for potassium-ion batteries, showcasing enhanced capacity, stability, and cycle life. This study underlines the compound's significance in improving the performance of organic potassium-ion batteries (Li et al., 2020).

Potassium Channel Openers

Research by Brown et al. (1993) focuses on the synthesis and biological activities of compounds derived from potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate, identifying new potassium channel openers. These compounds show promise as antihypertensive and antianginal agents, contributing significantly to cardiovascular drug development (Brown et al., 1993).

Organic Synthesis and Chemical Reactions

Maury and Clayden (2015) present a study on α-quaternary proline derivatives through intramolecular diastereoselective arylation, demonstrating the compound's utility in the synthesis of bicyclic α-aryl hydantoin derivatives. This work is crucial for the development of new synthetic routes in organic chemistry (Maury & Clayden, 2015).

Catalysis and Carbon Dioxide Utilization

Zhang et al. (2018) highlight the use of potassium carbonate as a catalyst for the direct synthesis of carbamates from amine, silicate ester, and carbon dioxide. This research provides a greener alternative for carbamate synthesis, emphasizing the compound's role in sustainable chemistry (Zhang et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds such as pyrrolidine derivatives are known to interact with various biological targets, including enzymes and receptors, playing a significant role in pharmaceutical applications .

Mode of Action

Pyrrolidine derivatives, in general, are known to interact with their targets through various mechanisms, including binding to active sites, inducing conformational changes, and modulating the activity of the target .

Biochemical Pathways

Pyrrolidine derivatives are known to be involved in a wide range of biochemical pathways, influencing various physiological processes .

Result of Action

Similar compounds are known to induce various cellular responses, including signal transduction, gene expression modulation, and cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate . These factors can affect the compound’s interaction with its targets, its stability, and its overall effectiveness.

This compound, like other pyrrolidine derivatives, holds promise in the field of drug discovery and development .

Propriétés

IUPAC Name |

potassium;(2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3.K/c1-8-7(12)9-4-2-3-5(9)6(10)11;/h5H,2-4H2,1H3,(H,8,12)(H,10,11);/q;+1/p-1/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBARLXWYVZQKG-NUBCRITNSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCCC1C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)N1CCC[C@@H]1C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11KN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742586.png)

![(4-Thiophen-3-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2742588.png)

![1-Cyclohexyl-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea](/img/structure/B2742591.png)

![(5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2742592.png)

![Ethyl 2-(3-fluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742593.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2742600.png)

![4-chloro-2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2742603.png)

![(Z)-ethyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2742606.png)